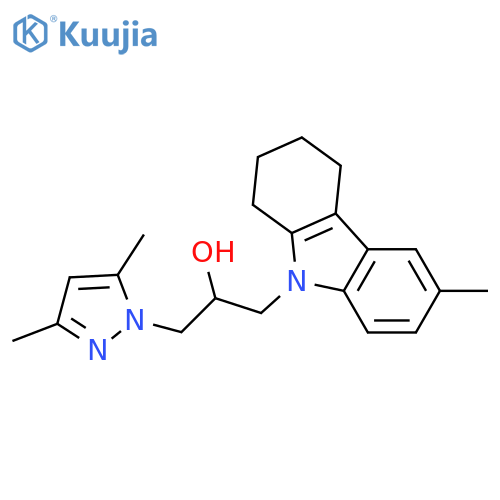Cas no 1007195-13-2 (1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol)
1-(3,5-ジメチル-1H-ピラゾール-1-イル)-3-(6-メチル-2,3,4,9-テトラヒドロ-1H-カルバゾール-9-イル)プロパン-2-オールは、複雑な分子構造を持つ有機化合物です。この化合物は、ピラゾール環とカルバゾール骨格を有し、高い分子多様性と生物学的活性の可能性を示します。特に、医薬品中間体や生理活性物質の合成において有用な特性を有しており、分子内のヒドロキシル基はさらなる化学修飾のための反応性サイトとして機能します。その立体化学的特性は、標的タンパク質との特異的相互作用に寄与する可能性があり、創薬研究において注目されています。また、安定性と溶解性のバランスが良く、実験室規模から工業的合成まで幅広い応用が期待できます。

1007195-13-2 structure
商品名:1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol
- 1-(3,5-dimethylpyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol
- F1534-0033
- AKOS002326801
- CCG-25408
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
- 1007195-13-2
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol
- AKOS016325841
-
- インチ: 1S/C21H27N3O/c1-14-8-9-21-19(10-14)18-6-4-5-7-20(18)23(21)12-17(25)13-24-16(3)11-15(2)22-24/h8-11,17,25H,4-7,12-13H2,1-3H3
- InChIKey: GBBHYKWOARFLMO-UHFFFAOYSA-N
- ほほえんだ: C(N1C(C)=CC(C)=N1)C(O)CN1C2=C(C=C(C)C=C2)C2=C1CCCC2
計算された属性
- せいみつぶんしりょう: 337.215412493g/mol
- どういたいしつりょう: 337.215412493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1534-0033-75mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1534-0033-25mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1534-0033-2μmol |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| A2B Chem LLC | AU56686-100mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 100mg |
$697.00 | 2024-04-20 | ||
| A2B Chem LLC | AU56686-50mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 50mg |
$504.00 | 2024-04-20 | ||
| Life Chemicals | F1534-0033-10mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1534-0033-20μmol |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1534-0033-4mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1534-0033-15mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1534-0033-50mg |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol |
1007195-13-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
1007195-13-2 (1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
